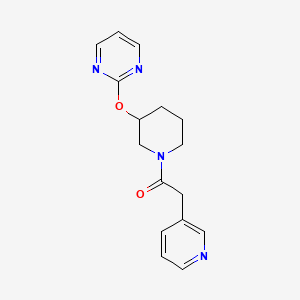![molecular formula C19H22N4O2 B2396527 N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide CAS No. 2320208-75-9](/img/structure/B2396527.png)
N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a highly specialized organic compound with a distinctive molecular structure that combines bicyclic and heterocyclic elements. This unique architecture confers specific chemical properties that make it valuable across various domains, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide involves multi-step organic synthesis. Typically, the process starts with the formation of the core azabicyclo[3.2.1]octane ring system, followed by functionalization to introduce the pyrazolyl group. A subsequent acylation step is used to attach the phenylacetamide moiety. Specific reagents and solvents used often include organic solvents like dichloromethane, reagents like acetic anhydride, and catalysts under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production leverages scalable synthetic pathways optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis machines, and purification techniques such as column chromatography and recrystallization to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions may use oxidizing agents like potassium permanganate, while reduction could be facilitated by reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated reagents and appropriate catalysts.
Major Products: Major products formed from these reactions include substituted derivatives of the original compound, which might have different functional groups replacing hydrogen atoms, leading to new compounds with potentially novel properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, often used in the development of novel drugs or materials.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for studying protein-ligand interactions and enzyme mechanisms.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as binding affinity to certain receptors or enzymes.
Industry: Industrial applications could include its use in the synthesis of polymers or as a precursor for the production of specialty chemicals.
Mechanism of Action
The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. It can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide stands out due to its specific bicyclic and pyrazolyl structural features. Similar compounds might include other azabicyclo[3.2.1]octane derivatives or pyrazole-based compounds, but their exact properties and reactivities can differ significantly based on their substitution patterns and functional groups.
Similar Compounds
1-Benzyl-4-piperidone
3-Pyrazolyl azabicyclo[3.2.1]octane derivatives
Phenylacetamide analogs
These comparisons highlight the compound's unique features and potential versatility in various applications.
Properties
IUPAC Name |
N-[4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(24)21-15-5-3-14(4-6-15)19(25)23-16-7-8-17(23)12-18(11-16)22-10-2-9-20-22/h2-6,9-10,16-18H,7-8,11-12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLLAMUIKSHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)




![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)




